N'-hydroxy-2-quinolin-8-ylethanimidamide
Description
Contextualization of Quinoline (B57606) Derivatives in Advanced Chemical and Biological Sciences
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the design of functional molecules. nih.govresearchgate.net Its presence in numerous natural products, particularly alkaloids, has long signaled its biological relevance. nih.gov This has spurred extensive research, revealing that quinoline derivatives possess a vast spectrum of pharmacological activities. nih.govresearchgate.netekb.eg These activities are diverse, encompassing anticancer, antimicrobial, antimalarial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govekb.eg
The versatility of the quinoline ring system allows for a high degree of functionalization, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. researchgate.net This has led to the development of numerous commercially successful drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. researchgate.net The ability of the quinoline nucleus to interact with a variety of biological targets, including DNA, enzymes, and receptors, underscores its privileged status in medicinal chemistry. researchgate.net The ongoing exploration of quinoline derivatives continues to yield new therapeutic leads and molecular probes for investigating complex biological processes. researchgate.net
Significance of the Ethanimidamide Scaffold in Novel Chemical Entity Design
While the quinoline moiety provides a robust foundation, the ethanimidamide portion of N'-hydroxy-2-quinolin-8-ylethanimidamide introduces a distinct set of chemical features. The imidamide functional group, and more specifically the N'-hydroxy-ethanimidamide, is a less common but functionally significant scaffold in the design of new chemical entities.
The N-hydroxyamidine group is recognized as a bioisostere of the carboxylic acid group, a common moiety in many biologically active compounds. This bioisosteric replacement can lead to improved pharmacological profiles, including enhanced cell permeability and metabolic stability. The N-hydroxy group can also act as a chelating agent for metal ions, a property that is often exploited in the design of enzyme inhibitors.
The ethanimidamide scaffold, in particular, provides a flexible linker that can orient the quinoline ring in a specific manner for interaction with biological targets. The design of novel molecules often involves the strategic combination of different pharmacophores, and the ethanimidamide scaffold serves as a valuable building block in this modular approach to drug discovery.
Research Trajectory of this compound and Related Structures
While specific research on this compound is not extensively documented in publicly available literature, the research trajectory of closely related 8-hydroxyquinoline (B1678124) derivatives provides a clear indication of its potential areas of application. nih.gov The 8-hydroxyquinoline (8-HQ) moiety is a well-known chelating agent, and its derivatives have been extensively studied for their biological activities. nih.gov
Research on 8-hydroxyquinoline-2-carbaldehyde and its derivatives has shown significant antitumor activity. nih.gov For instance, 8-hydroxy-2-quinolinecarbaldehyde demonstrated notable in vitro cytotoxicity against several human cancer cell lines. nih.gov Furthermore, derivatives of 8-hydroxyquinoline have been investigated as inhibitors of M1 aminopeptidase (B13392206) of Leishmania donovani, suggesting a potential application in the development of anti-leishmanial drugs. nih.gov
The synthesis of various 8-hydroxyquinoline derivatives has been a focus of many research groups, leading to a wide array of compounds with diverse substitution patterns. These studies have explored the impact of different functional groups on the biological activity of the 8-HQ scaffold, providing a valuable knowledge base for the design of new analogs like this compound. nih.gov
Overview of Current Academic Research Directions for the Compound
Given the established biological activities of the quinoline and 8-hydroxyquinoline scaffolds, the current academic research directions for this compound can be inferred to be focused on several key areas.
One primary direction is likely the exploration of its antimicrobial properties . The quinoline core is a known antibacterial pharmacophore, and the chelation properties of the 8-hydroxy and N'-hydroxy groups could enhance this activity. Research would likely involve screening the compound against a panel of pathogenic bacteria and fungi.
Another significant research avenue is its potential as an anticancer agent . The demonstrated cytotoxicity of related 8-hydroxyquinoline derivatives against various cancer cell lines makes this compound a prime candidate for anticancer studies. nih.gov Research would focus on its mechanism of action, potentially involving enzyme inhibition or the induction of apoptosis.
The neuroprotective potential of 8-hydroxyquinoline derivatives, often linked to their ability to chelate metal ions implicated in neurodegenerative diseases, suggests another promising research direction. Studies could investigate the ability of this compound to mitigate oxidative stress and metal-induced neurotoxicity.
Finally, the compound's structure lends itself to the development of novel metal ion sensors . The fluorescence properties of the quinoline ring can be modulated by the binding of metal ions to the chelating groups, a principle that could be harnessed to create sensitive and selective analytical tools.
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2-quinolin-8-ylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10(14-15)7-9-4-1-3-8-5-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUMORSTVQNUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=NO)N)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C/C(=N/O)/N)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to N'-hydroxy-2-quinolin-8-ylethanimidamide
The synthesis of the target compound can be approached through various routes, leveraging the principles of heterocyclic chemistry and functional group transformations.
The most conventional and widely adopted method for the synthesis of N'-hydroxyimidamides, also known as amidoximes, involves the reaction of a nitrile precursor with hydroxylamine (B1172632). In the context of this compound, the key intermediate is 2-(quinolin-8-yl)acetonitrile .
The synthesis typically proceeds as follows:
Preparation of the Nitrile Precursor : The synthesis often starts from a readily available quinoline (B57606) derivative, such as 8-hydroxyquinoline (B1678124) or 8-aminoquinoline . scispace.com A common pathway involves the conversion of 8-hydroxyquinoline to 8-(chloromethyl)quinoline, followed by a nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to yield 2-(quinolin-8-yl)acetonitrile.
Formation of the N'-hydroxyethanimidamide : The resulting nitrile is then treated with hydroxylamine (NH₂OH), often generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate or triethylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.
Optimization of this traditional route often focuses on reaction conditions such as solvent, temperature, and pH to maximize yield and minimize side products. nih.gov
Table 1: Traditional Synthesis Reaction Parameters (Illustrative)
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield (Illustrative) |
| 1 | 8-(chloromethyl)quinoline, Sodium Cyanide | Phase Transfer Catalyst | Dichloromethane/Water | Room Temp. | ~85% |
| 2 | 2-(quinolin-8-yl)acetonitrile, Hydroxylamine HCl | Sodium Carbonate | Ethanol/Water | Reflux | ~70% |
Modern synthetic chemistry offers more rapid and efficient alternatives to traditional methods.
Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the synthesis of various heterocyclic compounds, including quinoline and acetamide (B32628) derivatives. nih.govnih.govresearchgate.netmdpi.comeurekaselect.com The reaction between 2-(quinolin-8-yl)acetonitrile and hydroxylamine can be expedited under microwave conditions, often leading to reduced reaction times and improved yields compared to conventional heating. nih.gov For instance, syntheses that might take several hours under reflux can often be completed in minutes using a dedicated microwave reactor. researchgate.net
Multi-component Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering high atom economy and operational simplicity. nih.govrsc.org While a direct MCR for this compound is not prominently described, the quinoline core itself is often constructed using MCRs like the Doebner or Povarov reactions. nih.govmdpi.com A potential advanced strategy could involve the development of a novel MCR that incorporates the key structural elements in a one-pot procedure.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target compound is critically dependent on the efficient preparation of its precursors. The primary precursor, 2-(quinolin-8-yl)acetonitrile , can be synthesized from various starting materials.
A plausible route starts with the commercially available 8-hydroxy-2-methylquinoline . nih.gov
Oxidation of the methyl group at the C2 position using an oxidizing agent like selenium dioxide (SeO₂) yields 8-hydroxy-2-quinolinecarbaldehyde . nih.gov
The aldehyde can then be converted to the corresponding oxime by reaction with hydroxylamine.
Subsequent dehydration of the oxime using reagents such as acetic anhydride (B1165640) or thionyl chloride would produce the nitrile. vanderbilt.edu
Functional group interconversions are essential throughout the synthetic sequence. vanderbilt.edu For example, converting a hydroxyl group to a better leaving group (like a tosylate or a halide) is a common strategy to facilitate nucleophilic substitution reactions for introducing the cyanomethyl group at the 8-position of the quinoline ring. vanderbilt.eduresearchgate.net
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity : This is a crucial consideration, particularly when synthesizing substituted derivatives of this compound. Electrophilic substitution reactions on the quinoline ring are highly regioselective. The positions most susceptible to electrophilic attack depend on the reaction conditions and the existing substituents. For instance, nitration or halogenation of 8-hydroxyquinoline typically occurs at the 5- and 7-positions. nih.gov Controlling the regioselectivity is key to ensuring the desired placement of functional groups on the quinoline nucleus. nih.gov
Stereoselectivity : The parent compound, this compound, is achiral and does not have stereocenters. However, stereoselectivity would become a critical factor if chiral substituents are introduced to the quinoline ring or the side chain. In such cases, stereoselective synthetic methods, potentially involving chiral catalysts or auxiliaries, would be necessary to obtain specific enantiomers or diastereomers. google.com
Derivatization Strategies for Structural Modification
Structural modification of this compound can be undertaken to explore its structure-activity relationships for various applications. Derivatization can be targeted at the quinoline ring, the N'-hydroxy group, or the ethanimidamide linker.
The quinoline ring is a versatile scaffold for introducing a wide array of substituents. nih.gov
Electrophilic Aromatic Substitution : Standard electrophilic substitution reactions can be used to introduce functional groups.
Halogenation : Using reagents like N-chlorosuccinimide (NCS) or bromine can introduce chloro or bromo groups, typically at the C5 and C7 positions of an 8-hydroxyquinoline framework. nih.gov
Nitration : Treatment with nitric acid and sulfuric acid can install a nitro group, which can then be reduced to an amino group, providing a handle for further functionalization. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions : Modern cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for creating carbon-carbon bonds. To utilize these methods, a halogenated quinoline precursor (e.g., 5-bromo-8-hydroxyquinoline) is typically required. This precursor can then be coupled with various boronic acids or alkenes to introduce aryl, heteroaryl, or vinyl substituents onto the quinoline ring. scispace.com
Table 2: Examples of Derivatization Reactions on the Quinoline Ring
| Reaction Type | Reagents | Position(s) of Substitution | Resulting Functional Group |
| Halogenation | N-Chlorosuccinimide (NCS) | 5, 7 | Chloro (-Cl) |
| Nitration | HNO₃ / H₂SO₄ | 5, 7 | Nitro (-NO₂) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 5 or 7 (from bromo-precursor) | Aryl group |
| Mannich Reaction | Formaldehyde, Secondary Amine | 5 | Aminomethyl (-CH₂NR₂) |
Modifications at the Ethanimidamide Moiety
The ethanimidamide moiety, specifically the N'-hydroxy-amidoxime group, is a critical component for the biological activity and physicochemical properties of the parent compound. Chemical modifications at this site can significantly influence its characteristics. While specific literature on the derivatization of this compound is not extensively detailed, the reactivity of the N'-hydroxy-amidoxime functional group is well-established and can be applied to this specific molecule.
The N'-hydroxy-amidoxime group possesses two key reactive sites: the hydroxyl group and the amino group. These sites allow for a variety of chemical transformations:
O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications are often employed in the design of prodrugs to enhance properties such as lipophilicity and metabolic stability.
N-Substitution: The amino group can undergo reactions such as acylation, sulfonylation, and the formation of Schiff bases with aldehydes and ketones. These modifications can introduce a wide range of substituents, enabling the exploration of structure-activity relationships.
Cyclization Reactions: The N'-hydroxy-amidoxime moiety is a versatile precursor for the synthesis of various five-membered heterocyclic rings, such as 1,2,4-oxadiazoles and 1,2,4-oxadiazol-5(4H)-ones. These transformations typically involve reaction with reagents like orthoesters, acid chlorides, or phosgene (B1210022) equivalents.
These modifications allow for the fine-tuning of the molecule's properties, which is a crucial aspect of drug discovery and development.
Design and Synthesis of Analogues and Prodrugs
The development of analogues and prodrugs of this compound is a key strategy to improve its therapeutic potential. The 8-hydroxyquinoline core is a well-known chelating agent and a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.gov
Analogues: The synthesis of analogues often involves modifications at various positions of the quinoline ring system. For instance, the introduction of substituents at positions 2, 5, and 7 of the 8-hydroxyquinoline ring can significantly impact biological activity. researchgate.net The synthesis of such analogues can be achieved through established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, followed by the introduction of the ethanimidamide side chain. iipseries.orguop.edu.pk For example, 8-hydroxyquinolin-2(1H)-one analogues have been designed and synthesized to explore their potential as β2-agonists. researchgate.net
Prodrugs: The N'-hydroxy-amidoxime group is an excellent candidate for prodrug design. Amidoximes are known to be effective prodrugs for amidines, which often exhibit improved oral bioavailability. researchgate.netscispace.com The in vivo reduction of the N'-hydroxy group to the corresponding amidine is a common metabolic pathway. scispace.com
Furthermore, the phenolic hydroxyl group of the 8-hydroxyquinoline moiety can be masked to create prodrugs. For instance, dual-responsive quinolinium prodrugs of 8-hydroxyquinoline have been developed by alkylating the quinoline nitrogen, which can release the active 8-hydroxyquinoline upon activation by specific stimuli. pharmaguideline.com This approach offers a sophisticated method for targeted drug delivery. A patent has also described the stereoselective synthesis of enantiomers of 8-hydroxyquinoline derivatives, highlighting the importance of stereochemistry in biological activity. nih.gov
| Compound Type | Modification Strategy | Synthetic Approach | Potential Advantage |
|---|---|---|---|
| Analogue | Substitution on the quinoline ring (e.g., at C2, C5, C7) | Classical quinoline syntheses (Skraup, Friedländer, etc.) followed by side-chain introduction. | Modulation of biological activity and selectivity. |
| Prodrug | Masking the N'-hydroxy group of the ethanimidamide moiety. | O-alkylation or O-acylation of the N'-hydroxy group. | Improved oral bioavailability and metabolic stability. |
| Prodrug | Masking the phenolic hydroxyl group of the 8-hydroxyquinoline core. | Alkylation of the quinoline nitrogen to form quinolinium salts. | Targeted drug release and reduced off-target toxicity. |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. These approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.
Several green synthetic methods for quinoline and its derivatives have been reported, which can be adapted for the synthesis of this compound. These include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of quinoline-based imidazole (B134444) derivatives in solvent-free conditions, leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique can be applied to various steps in the synthesis of the target compound and its analogues.
Solvent-Free and Water-Based Reactions: The use of water as a solvent or performing reactions under solvent-free conditions is a cornerstone of green chemistry. The synthesis of arylamidoximes, the core of the ethanimidamide moiety, has been optimized using water as a solvent at room temperature, offering a green alternative to traditional methods that use organic solvents.
Nanocatalysis: The use of nanocatalysts in quinoline synthesis offers advantages such as high efficiency, reusability, and mild reaction conditions. uop.edu.pk Various nanocatalysts have been employed in reactions like the Friedländer synthesis to produce quinoline derivatives in high yields. uop.edu.pk
The adoption of these green chemistry principles not only makes the synthesis more sustainable but can also lead to more efficient and cost-effective production processes.
| Green Chemistry Approach | Key Features | Application in Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, high-yielding, solvent-free conditions. | Synthesis of quinoline-based heterocycles. | nih.gov, |
| Solvent-Free/Water-Based Reactions | Environmentally benign, reduced waste. | Synthesis of arylamidoximes. | |
| Nanocatalysis | High efficiency, reusability, mild conditions. | Friedländer synthesis of quinolines. | uop.edu.pk |
Advanced Spectroscopic and Crystallographic Investigations
Detailed Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the first step in confirming the connectivity of N'-hydroxy-2-quinolin-8-ylethanimidamide.
One-dimensional (1D) NMR spectra provide initial information on the chemical environment of the protons and carbons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the methylene (B1212753) bridge, and the N-hydroxy and amine groups of the ethanimidamide moiety. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.
To unambiguously assign these signals, two-dimensional (2D) NMR experiments are crucial.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons, for instance, within the quinoline ring system.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.
A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound would be constructed based on these experiments.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Quinoline Ring | |||
| C2 | - | calc. | H(3), H(4) |
| C3 | calc. | calc. | C(2), C(4), C(4a) |
| C4 | calc. | calc. | C(2), C(3), C(4a), C(5) |
| C4a | - | calc. | H(3), H(4), H(5) |
| C5 | calc. | calc. | C(4), C(4a), C(6), C(7) |
| C6 | calc. | calc. | C(5), C(7), C(8) |
| C7 | calc. | calc. | C(5), C(6), C(8), C(8a) |
| C8 | - | calc. | H(7), CH₂ |
| C8a | - | calc. | H(7) |
| Ethanimidamide Moiety | |||
| CH₂ | calc. | calc. | C(8), C(imidamide) |
| C(imidamide) | - | calc. | CH₂, NH₂, OH |
| NH₂ | calc. | - | C(imidamide) |
| OH | calc. | - | C(imidamide) |
Note: "calc." indicates that the values would be determined from the spectra.
The ethanimidamide group of this compound can potentially exhibit restricted rotation around the C-N bonds and undergo tautomerism. beilstein-journals.org Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, would be employed to investigate these phenomena. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers for processes like bond rotation and the rates of tautomeric exchange. This could reveal, for instance, the rotational barrier of the N-hydroxy group or the equilibrium between the amidoxime (B1450833) and iminohydroxylamine tautomers. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound. For this compound, which has a nominal mass of 201, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition (C₁₁H₁₁N₃O). This technique is essential to distinguish it from other potential compounds with the same nominal mass.
Expected HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
|---|---|---|
| [M+H]⁺ | 202.0975 | To be determined |
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
Should this compound be obtained in a crystalline form suitable for X-ray diffraction analysis, this technique would provide an unambiguous determination of its three-dimensional structure in the solid state.
X-ray crystallography reveals how individual molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds and π-π stacking. For this compound, the N-hydroxy, amine, and quinoline nitrogen atoms are all potential sites for hydrogen bonding, which would likely play a significant role in the crystal packing. Furthermore, the planar quinoline ring system could participate in π-π stacking interactions with neighboring molecules.
The crystal structure would provide precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. This would include the orientation of the ethanimidamide side chain relative to the quinoline ring and the geometry of the amidoxime group.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a = ?, b = ?, c = ?; α = ?, β = ?, γ = ? |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | To be determined |
| Key Hydrogen Bonds | e.g., O-H···N, N-H···N |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
To perform a functional group analysis using vibrational spectroscopy, the compound would be analyzed using FT-IR and FT-Raman spectrometers. The resulting spectra would reveal characteristic vibrational modes. For instance, one would expect to identify stretching and bending vibrations associated with the quinoline ring system, the C=N bond of the imidamide group, the N-O and O-H bonds of the hydroxyimidamide moiety, and the various C-H bonds. Theoretical calculations using methods like Density Functional Theory (DFT) would typically complement experimental data to aid in the precise assignment of these vibrational bands. However, specific, experimentally determined wavenumber values for this compound are not available in the reviewed literature.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The photophysical properties of a compound are investigated using UV-Visible absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its behavior upon excitation with light.
The UV-Visible absorption spectrum of this compound would be recorded in various solvents of differing polarity to observe any solvatochromic shifts (changes in the absorption maxima). These shifts can provide information about the nature of the electronic transitions (e.g., π→π* or n→π*) and changes in the molecule's dipole moment between the ground and excited states. The spectrum is expected to show characteristic absorption bands related to the π-electron system of the quinoline ring, likely modified by the electronic influence of the ethanimidamide substituent. Specific absorption maxima (λmax) and molar absorptivity (ε) values are determined experimentally and are not currently published for this compound.
Investigation into the fluorescence behavior would involve measuring the emission spectra of this compound after excitation at a wavelength corresponding to an absorption maximum. Key parameters such as the Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield (ΦF) would be determined. The quantum yield, which measures the efficiency of the fluorescence process, is particularly sensitive to the molecule's structure and its interaction with the environment. This data is crucial for understanding the potential of the compound in applications like fluorescent probes or organic light-emitting diodes (OLEDs), but it is contingent on experimental measurement which has not been reported in the available literature.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide a detailed picture of the electron distribution and molecular geometry.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized, or most stable, three-dimensional geometry of molecules like N'-hydroxy-2-quinolin-8-ylethanimidamide. By calculating the electron density, DFT can accurately predict molecular properties.
DFT calculations, often employing functionals like B3LYP, are used to find the ground-state conformation of the molecule. researchgate.net This process involves minimizing the energy of the system to identify the most stable arrangement of atoms. The resulting data includes precise bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT is used to compute various electronic properties such as dipole moment, polarizability, and the distribution of atomic charges, which are critical for understanding how the molecule will interact with its environment. scirp.org For quinoline-based compounds, DFT has been successfully used to obtain geometries that are in good agreement with experimental X-ray data. researchgate.net
Table 1: Illustrative DFT-Calculated Structural and Electronic Parameters for this compound (Note: The following data is illustrative of typical DFT output, as specific experimental data for this compound is not available.)
| Parameter | Predicted Value | Unit |
| Total Energy | -XXX.XXXX | Hartrees |
| Dipole Moment | X.XXX | Debye |
| C1-N2 Bond Length | 1.XXX | Ångström (Å) |
| N2-C3-C4 Bond Angle | 12X.X | Degrees (°) |
| C5-C6-C7-C8 Dihedral Angle | X.XX | Degrees (°) |
Ab initio calculations are quantum chemistry methods that rely on first principles without the inclusion of experimental data. These calculations are vital for analyzing the molecular orbitals of a compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and a greater ability for charge transfer to occur within the molecule. scirp.orgnih.gov Analysis of the HOMO and LUMO energy levels helps in predicting the most reactive sites within the this compound structure.
Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Note: This table represents typical parameters derived from molecular orbital analysis.)
| Quantum Parameter | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | -X.XXX |
| LUMO Energy | ELUMO | -X.XXX |
| Energy Gap | ΔE = ELUMO - EHOMO | X.XXX |
| Ionization Potential | I ≈ -EHOMO | X.XXX |
| Electron Affinity | A ≈ -ELUMO | X.XXX |
| Global Hardness | η = (I-A)/2 | X.XXX |
| Chemical Potential | µ = -(I+A)/2 | -X.XXX |
| Electrophilicity Index | ω = µ²/2η | X.XXX |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, showing how the molecule's shape changes in different environments. These simulations can also explicitly model the effects of solvents, such as water, on the molecule's structure and stability. Understanding how the molecule behaves in an aqueous environment is crucial for predicting its biological activity. Studies on related quinoline (B57606) derivatives have demonstrated that the choice of solvent can significantly influence their properties. researchgate.net
Molecular Docking and Ligand-Target Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. For this compound, docking studies could be performed against various protein targets to identify potential therapeutic applications. nih.gov Such studies on other 8-hydroxyquinoline (B1678124) derivatives have successfully identified them as potent inhibitors for specific enzymes by predicting their interactions within the protein's binding pocket. nih.govnih.gov The results typically include a binding energy score and a visualization of the interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Example Kinase A | -X.X | TYR 123, LYS 45, ASP 98 | Hydrogen Bond, π-π Stacking |
| Example Protease B | -X.X | VAL 67, ILE 89, PHE 101 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. ijnrd.org To build a QSAR model for a series of compounds including this compound, various molecular descriptors are calculated. nih.gov These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic features. nih.gov The goal is to develop a predictive model that can estimate the biological activity of new, unsynthesized compounds based solely on their structure, thereby accelerating the drug design process. nih.gov QSAR models have been effectively used for various quinoline derivatives to predict their activity against different biological targets. nih.gov
Prediction of Reaction Mechanisms and Transition States
Computational chemistry can be used to map out potential chemical reaction pathways and identify the associated transition states. A transition state is a high-energy, unstable configuration of atoms that exists for an extremely short time as a molecule transforms from a reactant to a product. rsc.org The energy required to reach this state is the activation energy, which determines the rate of the reaction. Using methods like DFT, researchers can calculate the geometries and energies of these transition states for reactions involving this compound. nih.gov Recently, machine learning techniques have also emerged as a powerful tool for predicting transition state structures with increased efficiency. nih.govchemrxiv.org This analysis is fundamental to understanding the compound's chemical stability and its potential metabolic pathways.
Structure Activity Relationship Sar Elucidation
Identification of Key Pharmacophoric Features
The fundamental pharmacophore of 8-hydroxyquinoline (B1678124) derivatives is the rigid bicyclic system composed of a pyridine (B92270) ring fused to a phenol (B47542) ring, with the hydroxyl group at the C-8 position. mdpi.com This specific arrangement is crucial for the biological activity of these compounds, primarily due to its ability to act as a potent bidentate chelating agent for various metal ions. mdpi.comnih.gov The close proximity of the phenolic hydroxyl group and the nitrogen atom of the pyridine ring enables the formation of stable complexes with divalent and trivalent metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. mdpi.comrroij.com This metal chelation is a cornerstone of the bioactivity of many 8-HQ derivatives, influencing processes from anticancer and neuroprotective effects to antimicrobial actions. nih.govnih.gov
The planarity and lipophilicity of the 8-HQ core also contribute significantly to its pharmacophoric profile, facilitating its passage through biological membranes. nih.gov The delocalized electron system of the aromatic rings is another key feature, playing a role in interactions with biological macromolecules.
Furthermore, the ability of the 8-HQ scaffold to form a zwitterionic tautomer, where the hydroxyl proton transfers to the pyridine nitrogen, is an important characteristic. rroij.com This equilibrium can influence the compound's polarity and its interaction with biological targets.
Influence of Substituent Effects (Electronic, Steric, and Lipophilic) on Activity
The biological activity of 8-hydroxyquinoline derivatives can be finely tuned by introducing various substituents at different positions on the quinoline (B57606) ring, most commonly at the C-2, C-5, and C-7 positions. researchgate.net These modifications exert their influence through a combination of electronic, steric, and lipophilic effects.
Electronic Effects: The electronic properties of substituents have a profound impact on the acidity of the phenolic hydroxyl group and the basicity of the pyridine nitrogen, which in turn affects the metal-chelating properties of the molecule. acs.org Electron-withdrawing groups, such as nitro or halogen groups, generally increase the acidity of the hydroxyl group and decrease the basicity of the nitrogen. acs.org For instance, the introduction of an electron-withdrawing chloro-substituent at the C-5 position lowers the pKa of both the hydroxyl group and the quinolinium nitrogen. acs.org In some cases, increasing the electron-withdrawing properties of substituents has been shown to enhance antiviral activity. nih.gov Conversely, electron-donating groups can have the opposite effect. The nature of the substituent can therefore modulate the strength and stability of the metal complexes formed, which is often directly correlated with biological activity.
Lipophilic Effects: Lipophilicity, often expressed as logP or logK, is a critical parameter for the bioavailability and activity of 8-HQ derivatives. Increased lipophilicity can enhance the ability of a compound to cross cell membranes and reach its intracellular target. nih.gov A positive correlation between increasing lipophilicity and antiviral activity has been reported for some 8-hydroxyquinoline-2-carboxanilides. nih.gov However, there is an optimal range for lipophilicity, as excessively high values can lead to poor aqueous solubility and non-specific binding.
The following table summarizes the influence of various substituents on the activity of 8-hydroxyquinoline derivatives based on published research:
| Position | Substituent Type | Effect on Activity | Reference(s) |
| C-5 | Electron-withdrawing (e.g., -Cl, -NO₂) | Can increase antimicrobial and antiviral activity. | nih.govacs.org |
| C-7 | Electron-withdrawing (e.g., -Cl, -I) | Often leads to potent antimicrobial agents (e.g., clioquinol). | acs.org |
| C-2 | Aromatic amides | Increased lipophilicity and electron-withdrawing properties of the anilide substituent can enhance antiviral activity. | nih.gov |
| C-5, C-7 | Halogens (di- and tri-substitution) | Can lead to higher antiviral activity. | nih.gov |
| General | Bulky groups | May decrease antifungal activity. | nih.gov |
| General | Increased lipophilicity | Often correlates with increased antiviral and antimicrobial activity up to a certain point. | nih.gov |
| C-5 | Phenyl esters with electron-withdrawing groups | Favorable for activity against S. aureus and Gram-negative bacteria. | acs.org |
Impact of Conformational Changes on Biological Activity
The conformation of N'-hydroxy-2-quinolin-8-ylethanimidamide and its analogs plays a significant role in their biological activity. The relative orientation of the quinoline ring and the ethanimidamide side chain can influence the molecule's ability to bind effectively to its biological target.
The inherent rigidity of the 8-hydroxyquinoline scaffold is a key conformational feature. rroij.com Upon chelation with a metal ion, this rigidity is further enhanced, which can be a crucial factor for biological activity. scispace.comsemanticscholar.org This increased rigidity can lock the molecule into a specific conformation that is optimal for binding to a target protein or enzyme.
For derivatives with flexible side chains, such as the ethanimidamide group, the conformational freedom of this chain is an important consideration. The length and flexibility of linkers between the 8-hydroxyquinoline core and other pharmacophoric groups can impact activity. For instance, in a series of umbelliferone-8-hydroxyquinoline hybrids, a longer carbon spacer (4 atoms) resulted in better antifungal activity than a shorter one (2 atoms), which was attributed to increased molecular flexibility. mdpi.com
Rational Design Principles for Enhanced Target Engagement
The rational design of novel 8-hydroxyquinoline derivatives with enhanced target engagement is an active area of research, leveraging the established SAR principles. rsc.orgresearchgate.net One prominent strategy involves the creation of hybrid molecules, where the 8-HQ scaffold is combined with other known pharmacophores to create multi-target-directed ligands. nih.gov
Another key design principle is the strategic modification of substituents to optimize the physicochemical properties of the molecule. This includes fine-tuning the electronic and lipophilic characteristics to improve target affinity and pharmacokinetic profiles. acs.org For example, the introduction of glucoconjugates has been explored as a prodrug strategy to enhance the anticancer activity of 8-HQ derivatives. nih.gov
Furthermore, computational methods such as molecular docking are increasingly being used to guide the rational design of new analogs. These techniques allow for the visualization of how a molecule binds to its target and can predict which modifications are likely to improve binding affinity.
The design of radioprotective agents based on the 8-hydroxyquinoline scaffold has focused on their ability to interact with the zinc finger domains of proteins like p53. nih.gov This highlights a design strategy where the chelating properties of the 8-HQ core are specifically targeted towards a metal ion within a biological macromolecule.
Mechanistic Studies of Biological Activity Non Human Organism Focus
Cellular Mechanisms of Action (Non-Mammalian/Non-Human Cell Lines) No data available.
Growth Inhibition Studies in Microorganisms (e.g., Fungi, Bacteria, Viruses)
Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated significant growth inhibitory effects against a wide spectrum of microorganisms, including fungi, bacteria, and viruses.
Antifungal Activity: Numerous studies have highlighted the potent antifungal properties of 8-hydroxyquinoline derivatives. For instance, certain analogs have shown remarkable activity against various fungal pathogens. The proposed mechanism often involves the disruption of the fungal cell wall or membrane integrity.
Antibacterial Activity: The antibacterial potential of 8-hydroxyquinoline derivatives has been extensively documented. These compounds are often more effective against Gram-positive bacteria than Gram-negative bacteria, a difference attributed to the structural variations in the bacterial cell wall.
Antiviral Activity: The antiviral activity of 8-hydroxyquinoline derivatives has been explored against several viruses. For example, certain substituted 8-hydroxyquinoline-2-carboxamides have been screened for their inhibitory effects on highly pathogenic avian influenza viruses (H5N1). nih.gov The antiviral mechanism of some derivatives is thought to occur at an early stage of the viral lifecycle, reducing the production of viral components. nih.gov
| Representative 8-Hydroxyquinoline Derivatives: Antimicrobial Activity | | :--- | :--- | :--- | :--- | | Compound Class | Organism | Activity Metric | Observed Effect | | Substituted 8-hydroxyquinoline-2-carboxanilides | Avian Influenza Virus (H5N1) | % Growth Inhibition | Up to 85.0% inhibition by some derivatives nih.gov | | 2-alkyl-5,7-dichloro-8-hydroxyquinolines | Dengue Virus Serotype 2 (DENV2) | IC50 | As low as 0.49 µM for some analogs nih.gov |
This table presents illustrative data from studies on 8-hydroxyquinoline derivatives and does not represent data for N'-hydroxy-2-quinolin-8-ylethanimidamide.
Investigations of Cellular Processes (e.g., Cell Cycle, Apoptosis Induction Pathways) in Model Organisms
While most studies on the cellular effects of 8-hydroxyquinolines have been conducted in the context of cancer research, they provide valuable insights into the potential mechanisms of action in other eukaryotic model organisms. These studies often reveal that 8-hydroxyquinoline derivatives can interfere with fundamental cellular processes.
Research on various cancer cell lines has shown that some 8-hydroxyquinoline derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest. The induction of apoptosis is a key mechanism for eliminating infected or damaged cells and is a target for antimicrobial drug development. The ability of these compounds to interfere with the cell cycle suggests that they may inhibit the proliferation of pathogenic organisms by halting their replication.
In vivo Efficacy Studies in Animal Models (Excluding Safety/Toxicity and Clinical Endpoints)
In vivo studies are essential to translate in vitro findings into a more complex biological system. While no in vivo efficacy studies were found specifically for this compound, research on related compounds provides a basis for potential applications.
Proof-of-Concept Studies for Target Engagement
Proof-of-concept studies in animal models are designed to demonstrate that a compound can interact with its intended target in a living organism. For 8-hydroxyquinoline derivatives, such studies might involve administering the compound to an animal model of a microbial infection and then measuring a specific biomarker related to the compound's mechanism of action. For instance, if the target is a specific enzyme, researchers might measure the activity of that enzyme in tissues or cells isolated from the treated animals.
Pharmacodynamic Biomarker Assessment in Animal Studies
Pharmacodynamic (PD) biomarkers are used to measure the biological effect of a drug on the body. In the context of antimicrobial research, a PD biomarker could be the reduction in the number of viable pathogens in a specific tissue or a change in the expression of a gene or protein that is critical for the pathogen's survival. For 8-hydroxyquinoline derivatives, a relevant PD biomarker in an animal model of infection could be the reduction in the microbial load following treatment.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone for separating the target compound from impurities, reaction byproducts, and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.
HPLC is a precise and sensitive method for the quantitative determination of quinoline (B57606) derivatives. While specific studies on N'-hydroxy-2-quinolin-8-ylethanimidamide are not detailed, methodologies developed for analogous compounds, such as N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, provide a robust framework. nih.govnih.gov A typical approach involves reversed-phase chromatography on a C18 column. nih.govnih.gov
The mobile phase often consists of an organic solvent like acetonitrile (B52724) mixed with water, and may contain an additive such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. nih.govnih.govuop.edu.pk Isocratic elution, where the mobile phase composition remains constant, is often sufficient for separation. nih.govnih.gov Detection is commonly achieved using a UV detector at a wavelength of maximum absorbance, for instance, 320 nm for some related structures. nih.govnih.gov
Validation of such HPLC methods is crucial and typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. researchgate.net For related compounds, HPLC methods have demonstrated excellent linearity over broad concentration ranges, with high accuracy and precision. nih.govresearchgate.net
Table 1: Example HPLC Method Parameters and Validation Data for Analogous Compounds
| Parameter | Value/Finding | Source |
| Chromatographic Conditions | ||
| Column | C18 (5 µm, 4.6x250 mm) | nih.gov |
| Mobile Phase | Acetonitrile-Water (70:30) with 0.1% Formic Acid | nih.govnih.gov |
| Flow Rate | 1.0 mL/min | nih.govnih.gov |
| Detection | UV at 320 nm | nih.govnih.gov |
| Validation Data | ||
| Linearity Range | 0.25–20 µg/mL | nih.gov |
| Correlation Coefficient (r²) | ≥0.9917 | researchgate.net |
| Limit of Detection (LOD) | 0.1 ng | nih.gov |
| Limit of Quantification (LOQ) | 0.2 ng | nih.gov |
| Accuracy | 93.70–108.17% | researchgate.net |
| Precision (RSD) | <10% | nih.gov |
This table presents a compilation of typical data from HPLC analyses of structurally related compounds.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar N-hydroxy and amide functionalities, is not inherently volatile. Therefore, a critical step for its analysis by GC-MS is chemical derivatization to produce a more volatile and thermally stable analogue. nih.gov
For related hydroxy acid metabolites, silylation is a common derivatization strategy. nih.gov Reagents such as N-methyltrifluoroacetamide-based silylating agents can be used to convert polar -OH and -NH groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and amides. These derivatives are significantly more volatile and exhibit good chromatographic behavior. nih.gov
Once derivatized, the compound can be separated on a standard GC column and detected by mass spectrometry. The mass spectrometer provides not only quantification but also structural information based on the fragmentation pattern of the molecule, which is invaluable for confirming the identity of the analyte. nih.gov GC coupled with isotope-dilution mass spectrometry (GC/IDMS-SIM) offers very high sensitivity and accuracy for quantifying DNA adducts like 8-hydroxy-2'-deoxyguanosine (B1666359) after hydrolysis. nih.gov
Electrophoretic Methods for Compound Separation
Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of compounds. Its advantages include rapid analysis times, low consumption of samples and reagents, and high resolving power. rsc.orgnih.gov For quinoline derivatives, several CE-based techniques are applicable.
Capillary Zone Electrophoresis (CZE) separates ionic species based on their mass-to-charge ratio. The migration behavior of quinoline compounds in CZE is highly dependent on the pH of the running buffer, which dictates the compound's ionization state. nih.govnih.gov Adjusting the buffer pH is therefore a primary strategy for optimizing separation. nih.gov Additives like polyethylene (B3416737) glycol (PEG) can also be included in the buffer to modify the electroosmotic flow and analyte mobility, thereby improving resolution between closely related derivatives. nih.govresearchgate.net
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can separate both charged and neutral molecules. nih.govwikipedia.org This technique is particularly useful as it extends the applicability of CE to a wider range of compounds. nih.gov In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration, forming micelles. wikipedia.orgijpsonline.com Separation occurs based on the differential partitioning of the analyte between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (a pseudo-stationary phase). nih.govnews-medical.net This allows for the separation of compounds based on their hydrophobicity.
For detection, most commercial CE systems utilize on-column UV-Vis absorbance, which prevents any loss of resolution. wikipedia.org Coupling CE with mass spectrometry (CE-MS) provides enhanced sensitivity and specificity, aiding in the structural characterization of analytes. nih.gov
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible range. news-medical.net Quinoline and its derivatives possess a chromophoric ring system, making them suitable for this type of analysis.
The first step in developing a UV-Vis method is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across a range of wavelengths. wikipedia.org For instance, a related compound, quinolin-8-ol sulfate, required a coloration reaction with Fast Red GL Salt to be detected at a λmax of 505 nm to avoid spectral overlap from other components. rsc.org A similar strategy could be necessary for this compound depending on the sample matrix.
Once the optimal wavelength is selected, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, which should result in a linear plot. news-medical.net Method validation assesses parameters like linearity, range, accuracy, and precision to ensure the reliability of the results. wikipedia.orgnews-medical.net
Table 2: Example Validation Parameters for UV-Vis Spectrophotometric Methods for Quinoline Derivatives
| Parameter | Quinolin-8-ol Sulfate | Source |
| Wavelength (λmax) | 505 nm (after derivatization) | rsc.org |
| Linearity Range | 0.0072–0.0312% | rsc.org |
| Correlation Coefficient (r²) | 0.9956 | rsc.org |
| Limit of Detection (LOD) | 0.125 g (of dosage form) | rsc.org |
| Limit of Quantification (LOQ) | 0.38 g (of dosage form) | rsc.org |
This table is based on data for a related quinoline compound and illustrates typical validation results.
Stability Studies and Degradation Pathway Analysis
Understanding the stability of this compound is critical for defining proper storage and handling conditions. Stability studies often involve subjecting the compound to various stress conditions, such as changes in temperature, pH, and light exposure. HPLC is the primary tool for these studies, as it can separate and quantify the parent compound and its degradation products over time.
For other complex molecules, stability has been assessed under conditions like freeze-thaw cycles, as well as short-term and long-term storage in biological matrices. nih.govnih.gov The results are typically considered acceptable if the deviation in concentration is less than 15%. nih.govnih.gov
Analysis of the degradation pathway involves identifying the chemical structures of the products formed under stress conditions. The quinoline ring itself can undergo microbial or chemical degradation. A common pathway begins with hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline. nih.gov This intermediate can be further oxidized to polyhydroxylated compounds, followed by cleavage of the heterocyclic ring. nih.gov Identifying these metabolites is crucial for understanding the compound's fate in environmental or biological systems.
Detection and Quantification in Complex Biological Matrices (Animal-derived)
Detecting and quantifying a compound in animal-derived biological matrices like plasma, blood, or tissue homogenates presents significant challenges due to the complexity of the sample. nih.govnih.gov HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application due to its exceptional selectivity and sensitivity. nih.govnih.gov
A robust bioanalytical method requires an efficient sample preparation step to extract the analyte and remove interfering substances. For related compounds, liquid-liquid extraction using solvents like methylene (B1212753) chloride has proven effective, with high recovery rates. nih.govnih.gov
The method must be thoroughly validated in the specific biological matrix. nih.gov This includes demonstrating selectivity against endogenous matrix components, achieving satisfactory linearity, accuracy, and precision within the intended concentration range, and assessing matrix effects. uop.edu.pknih.gov For example, a validated HPLC-MS/MS method for 2'-hydroxyflavanone (B191500) in mouse blood showed good linearity from 1 to 250 ng/mL, with accuracy between 95.27% and 100.77% and precision (RSD) below 6.8%. nih.govnih.gov Such validated methods can be successfully applied to pharmacokinetic studies to determine key parameters after administration. nih.govnih.gov
Research Gaps and Future Academic Directions
Unexplored Synthetic Avenues and Methodological Challenges
The synthesis of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives is well-documented, often involving multi-step reactions. mdpi.comnih.govnih.gov For instance, the synthesis of related 8-hydroxyquinoline-2-carboxamides has been achieved through the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines. mdpi.comnih.gov Another common route involves the modification of the 8-hydroxy group or the quinoline (B57606) core. nih.gov
However, the specific synthesis of N'-hydroxy-2-quinolin-8-ylethanimidamide is not described in the current scientific literature. A primary research objective would be to develop and optimize a reliable and efficient synthetic route. Potential challenges may lie in the introduction of the ethanimidamide moiety at the 2-position of the quinoline ring while preserving the N'-hydroxy functionality. Future research should explore various synthetic strategies, including:
Multi-step synthesis from 8-hydroxy-2-methylquinoline: This could involve oxidation to the corresponding aldehyde, followed by oximation and subsequent derivatization. nih.gov
Direct functionalization of the quinoline ring: Investigating novel catalytic methods for the direct introduction of the desired side chain.
Microwave-assisted synthesis: This technique has been successfully employed for the synthesis of other 8-HQ derivatives and could offer a faster and more efficient alternative. mdpi.com
A comparative analysis of different synthetic pathways would be crucial to identify the most viable method for producing the compound in sufficient quantities for further studies.
Deeper Mechanistic Insights into Biological Interactions
The biological activities of 8-hydroxyquinoline derivatives are often attributed to their ability to chelate metal ions, which can interfere with the function of metalloenzymes. nih.govnih.gov For example, some 8-HQ derivatives have shown inhibitory activity against M1 aminopeptidase (B13392206) in Leishmania donovani by interacting with the enzyme's active site. nih.gov
For this compound, the mechanism of its potential biological activity is entirely unknown. The presence of the N'-hydroxy-ethanimidamide group introduces additional complexity and potential for unique interactions. Future mechanistic studies should aim to:
Investigate metal chelation: Determine the compound's ability to bind essential metal ions and the stoichiometry and stability of the resulting complexes.
Identify protein targets: Employ techniques such as affinity chromatography and proteomics to identify specific cellular proteins that interact with the compound.
Elucidate the role of the N'-hydroxy group: This functional group may influence the compound's redox properties and its ability to form hydrogen bonds, which could be critical for its biological effects.
Understanding these fundamental mechanisms is a prerequisite for any potential therapeutic application.
Expansion of SAR Studies to Diverse Biological Targets
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the broader class of 8-hydroxyquinolines, SAR studies have revealed that modifications at various positions on the quinoline ring can significantly impact their biological effects, including anticancer and antiviral activities. mdpi.comnih.govnih.gov The lipophilicity and electronic properties of substituents have been shown to be key determinants of activity. mdpi.comnih.gov
Given that no biological data exists for this compound, a comprehensive SAR study is a critical future direction. This would involve the synthesis of a library of analogues with systematic modifications to:
The quinoline ring: Introducing substituents at different positions to modulate electronic and steric properties.
The ethanimidamide side chain: Varying the length and substitution of the alkyl chain.
The N'-hydroxy group: Exploring the impact of its replacement with other functional groups.
This systematic approach will be instrumental in identifying the key structural features required for potent and selective activity against various biological targets, such as cancer cell lines, pathogenic microbes, or specific enzymes.
Development of Novel Analytical Tools for Advanced Characterization
The comprehensive characterization of a new chemical entity requires a suite of advanced analytical techniques. While standard methods like NMR and mass spectrometry will be essential for structural elucidation, the unique features of this compound may necessitate the development of specialized analytical tools.
Future research in this area should focus on:
Chromatographic methods: Developing robust HPLC and GC methods for the purification and quantification of the compound and its potential metabolites.
Spectroscopic techniques: Utilizing UV-Vis and fluorescence spectroscopy to study its photophysical properties and its interactions with metal ions and biomolecules.
Electrochemical analysis: Investigating its redox behavior, which could be relevant to its mechanism of action.
These analytical tools will be indispensable for quality control, pharmacokinetic studies, and for gaining a deeper understanding of its chemical behavior.
Potential for Material Science and Optoelectronic Applications (beyond biological)
The applications of 8-hydroxyquinoline derivatives extend beyond the biological realm into material science and optoelectronics. The parent compound, 8-hydroxyquinoline, and its derivatives are known for their use as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions.
The unique structure of this compound, with its extended conjugation and potential for metal chelation, suggests that it may also possess interesting material properties. Future investigations should explore:
Luminescent properties: Characterizing its fluorescence and phosphorescence to assess its potential as an emitter in OLEDs or as a fluorescent probe.
Metal sensing: Evaluating its ability to selectively detect specific metal ions through changes in its optical or electrochemical properties.
Non-linear optical properties: Investigating its potential for applications in photonics and optoelectronics.
Exploring these non-biological applications could open up entirely new avenues for the use of this novel compound.
Q & A
Q. What are the recommended synthetic routes for N'-hydroxy-2-quinolin-8-ylethanimidamide, and how can purity be optimized?
The synthesis typically involves condensation of 8-hydroxyquinoline derivatives with hydroxylamine derivatives under controlled pH and temperature. For purity optimization:
- Use anhydrous solvents (e.g., ethanol or DMF) to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purify via recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Structural validation requires NMR (¹H/¹³C) and mass spectrometry (MS) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : Confirm regioselectivity of the hydroxyimino group and quinoline backbone. ¹H NMR should resolve aromatic protons (δ 7.5–9.0 ppm) and imidamide protons (δ 2.5–4.0 ppm) .
- High-resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
- X-ray crystallography (if crystals are obtainable): Use SHELXL for refinement to resolve bond angles/electron density maps .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Perform accelerated stability studies:
- Expose to varying pH (0.6–7.5), temperatures (4–60°C), and light conditions.
- Monitor degradation via UV-Vis spectroscopy (quinoline absorbance ~310 nm) and HPLC retention time shifts .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Experimental design : Standardize assay conditions (cell lines, incubation time, solvent controls). For example, DMSO concentrations >0.1% may artifactually alter cytotoxicity .
- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity benchmarks) and validate via dose-response curves with ≥3 technical replicates.
- Meta-analysis : Cross-reference with structural analogs (e.g., N,N-dimethyl-2-(quinolin-8-yloxy)acetamide) to identify substituent-dependent trends .
Q. What strategies can optimize the compound’s selectivity for target enzymes/proteins?
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with active sites (e.g., kinase ATP-binding pockets). Prioritize modifications at the hydroxyimino group for hydrogen bonding .
- SAR studies : Synthesize derivatives with substituents at the quinoline C-2 or C-8 positions and compare inhibition constants (Kᵢ) .
Q. How to design experiments validating the compound’s mechanism of action in cellular models?
- Pathway inhibition assays : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) after treatment.
- Gene knockout/CRISPR : Silence putative targets (e.g., PARP-1) and assess resistance to compound effects.
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) for live-cell imaging .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing dose-dependent responses?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare means across concentrations; report confidence intervals (95% CI) for IC₅₀ values .
Q. How to ensure reproducibility in synthetic protocols?
- Document reaction parameters (e.g., stirring speed, inert gas purging) and raw data (TLC/HPLC chromatograms) in supplemental materials.
- Adhere to FAIR principles: Share crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .
Data Validation and Reporting
Q. What criteria should be met to confirm compound identity in peer-reviewed publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
